

Spectroscopic data for 5-phenylhexanoic acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-phenylhexanoic Acid

Cat. No.: B2808862

[Get Quote](#)

Author: BenchChem Technical Support Team. **Date:** December 2025

Spectroscopic Data for 5-Phenylhexanoic Acid: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for **5-phenylhexanoic acid**. Due to the limited availability of experimental spectroscopic data for **5-phenylhexanoic acid** in public databases, this guide presents data for its close structural isomer, 6-phenylhexanoic acid, for illustrative purposes. This information is supplemented with detailed, generalized experimental protocols applicable to the analysis of **5-phenylhexanoic acid** and a visual workflow for spectroscopic analysis.

Data Presentation

The following tables summarize the available spectroscopic data for the isomer 6-phenylhexanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data for 6-Phenylhexanoic Acid

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.29 - 7.10	m	5H	Ar-H
2.60	t	2H	-CH ₂ -Ph
2.34	t	2H	-CH ₂ -COOH
1.68 - 1.57	m	4H	-CH ₂ -CH ₂ -CH ₂ -CH ₂ -
1.41 - 1.31	m	2H	-CH ₂ -CH ₂ -CH ₂ -

Solvent: CDCl₃. Instrument: 400 MHz[1]

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm)	Assignment
179.8	C=O
142.6	Ar-C (quaternary)
128.4	Ar-CH
128.2	Ar-CH
125.6	Ar-CH
35.9	-CH ₂ -Ph
34.1	-CH ₂ -COOH
31.3	-CH ₂ -
28.9	-CH ₂ -
24.6	-CH ₂ -

Solvent: CDCl₃. Instrument: 100 MHz

Infrared (IR) Spectroscopy Data for 6-Phenylhexanoic Acid

Wavenumber (cm ⁻¹)	Description of Vibration
3300 - 2500	O-H stretch (carboxylic acid)
3087, 3062, 3027	C-H stretch (aromatic)
2932, 2857	C-H stretch (aliphatic)
1708	C=O stretch (carboxylic acid)
1604, 1496, 1454	C=C stretch (aromatic ring)
748, 698	C-H bend (out-of-plane, monosubstituted benzene)

Technique: Attenuated Total Reflectance (ATR)[2]

Mass Spectrometry (MS) Data for 6-Phenylhexanoic Acid

m/z	Relative Intensity	Assignment
192	Moderate	[M] ⁺ (Molecular Ion)
175	Low	[M - OH] ⁺
131	Moderate	[M - C ₂ H ₃ O ₂] ⁺
105	Moderate	[C ₈ H ₉] ⁺
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)

Ionization Method: Electron Ionization (EI)[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These methods are broadly applicable for the analysis of **5-phenylhexanoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).[\[3\]](#)
- ^1H NMR Acquisition: Acquire a proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.[\[4\]](#)
- ^{13}C NMR Acquisition: Acquire a carbon-13 NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans is typically required due to the low natural abundance of ^{13}C .[\[5\]](#)
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
- Data Analysis: Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, splitting patterns, and coupling constants to elucidate the molecular structure.[\[4\]](#)

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.[\[6\]](#)

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

- Sample Preparation: For an ATR-FTIR, a small amount of the liquid or solid sample is placed directly onto the ATR crystal.[\[7\]](#) No further preparation is typically needed.

- Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.
- Sample Spectrum: Record the infrared spectrum of the sample.
- Data Analysis: Identify the characteristic absorption bands and correlate them with specific functional groups using correlation tables. Key absorptions for a carboxylic acid include a broad O-H stretch and a strong C=O stretch.[\[8\]](#)

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

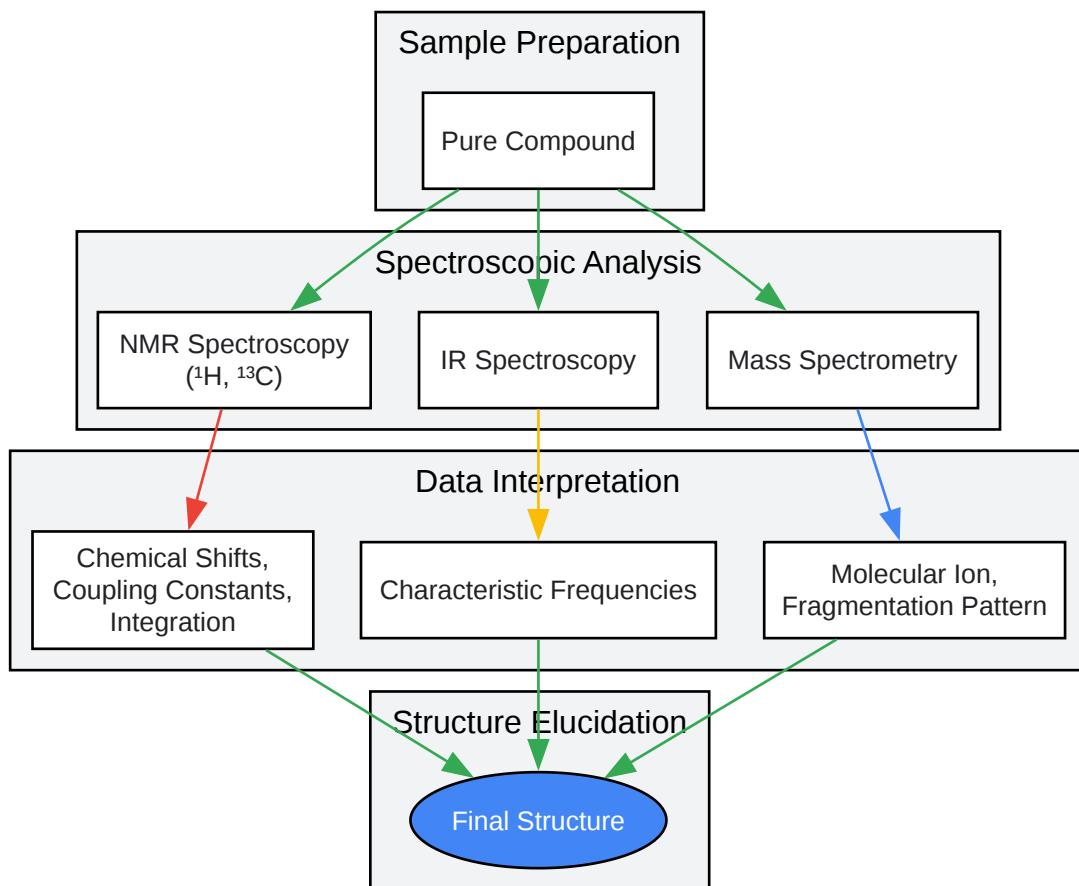
Instrumentation: A mass spectrometer, for example, a Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.[\[9\]](#)
- Injection: Inject a small volume (e.g., 1 μ L) of the solution into the GC, which separates the analyte from the solvent and any impurities.
- Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer and is bombarded with high-energy electrons (typically 70 eV in EI), causing ionization and fragmentation.[\[10\]](#)[\[11\]](#)
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[\[11\]](#)
- Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
- Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **5-phenylhexanoic acid**.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Phenylhexanoic acid(5581-75-9) 1H NMR [m.chemicalbook.com]
- 2. 6-Phenylhexanoic Acid | C12H16O2 | CID 79695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. webassign.net [webassign.net]
- 7. amherst.edu [amherst.edu]
- 8. Experimental Design [web.mit.edu]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic data for 5-phenylhexanoic acid (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2808862#spectroscopic-data-for-5-phenylhexanoic-acid-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com